methyl 2-amino-4-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Overview
Description
Methyl 2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-2-thienyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that features a unique combination of benzothiazole, thiophene, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole moiety . This intermediate is then reacted with a thiophene derivative under controlled conditions to introduce the thienyl group . The final step involves the cyclization of the intermediate with a chromene derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-2-thienyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thioether linkage.
Reduction: Reduction reactions can target the carbonyl group in the chromene moiety, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-2-thienyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes . The thienyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The chromene moiety can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole moiety and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-aminothiophene are structurally similar and are used in similar applications.
Chromene Derivatives: Compounds like 4H-chromene-3-carboxylate are used in medicinal chemistry for their bioactive properties.
Uniqueness
Methyl 2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-2-thienyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its combination of three distinct moieties, each contributing to its overall biological and chemical properties.
Properties
IUPAC Name |
methyl 2-amino-4-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)thiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S3/c1-28-22(27)20-19(18-14(26)6-4-7-15(18)29-21(20)24)17-9-12(10-30-17)11-31-23-25-13-5-2-3-8-16(13)32-23/h2-3,5,8-10,19H,4,6-7,11,24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMNWROGEAQZJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC(=CS3)CSC4=NC5=CC=CC=C5S4)C(=O)CCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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